2-(4-氨基苯基)噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

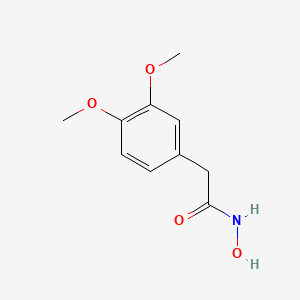

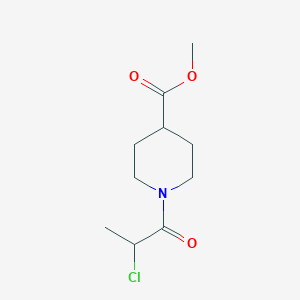

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The presence of the ethyl ester group and the amino substituent on the phenyl ring suggests that this compound could be of interest in medicinal chemistry, particularly due to the potential for interaction with biological targets.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in several studies. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and shown to possess antitumor activity against various human tumor cell lines . The synthesis involves the preparation of thiazole derivatives by cyclization of thioamide with 2-chloroacetoacetate, yielding the desired products with high efficiency . Additionally, the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been described, which involves the formation of a thiazole ring and subsequent functionalization .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, UV-Vis, and single crystal X-ray diffraction (SC-XRD) . These studies provide detailed information about the geometry and electronic structure of the compounds. For example, the crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers and quartets in the solid state .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, leading to the formation of new heterocyclic systems. For instance, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was transformed into related fused heterocyclic systems via reaction with various reagents . The reactivity of thiazole derivatives can be further explored to synthesize novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's reactivity, stability, and interaction with biological targets. Computational studies, such as density functional theory (DFT), have been used to predict properties like nonlinear optical (NLO) characteristics and frontier molecular orbitals (FMOs), which are important for understanding the behavior of these compounds in various environments .

科学研究应用

结构分析和合成方法

- 与所讨论的化合物密切相关的 2-氨基-4-叔丁基-1,3-噻唑-5-羧酸乙酯的分子结构已确定,展示了氢键相互作用对噻唑衍生物分子组装的重要性 (Lynch & Mcclenaghan, 2004).

- 描述了一种由 2-氨基噻唑-4-羧酸乙酯合成 2-溴噻唑-4-羧酸乙酯的方法,突出了该化合物作为具有潜在工业和研究应用的噻唑衍生物生产中的中间体的作用 (周卓强,2009).

抗菌和抗增殖潜力

- 据报道,针对乳腺癌细胞 MCF7 合成了新的噻唑化合物并筛选了其抗癌活性,表明 2-(4-羟基苯基)-4-甲基噻唑-5-羧酸乙酯衍生物在治疗应用中的潜力 (Sonar 等,2020).

- 合成了含有醚结构的新型噻唑化合物并表现出一定的杀菌活性,进一步证明了噻唑衍生物在开发新的抗菌剂中的多功能性 (邱丽嘎,2015).

缓蚀

- 2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯在盐酸介质中被证明可有效抑制 AA6061 合金的腐蚀,突出了其在保护金属免受腐蚀方面的潜在工业应用 (Raviprabha & Bhat, 2019).

抗氧化、抗菌和抗病毒特性

- 从硫代半氨基甲腙合成的系列 2-(2-(芳基亚甲基)肼基)噻唑-4-羧酸乙酯被评估了其抗菌和抗氧化活性。该研究揭示了有前途的抗氧化剂化合物,表明噻唑衍生物在开发抗氧化剂和治疗微生物感染的治疗剂中的潜力 (Haroon 等,2021).

未来方向

The future directions of research on Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate could involve further exploration of its derivatives, as they have shown increased activities toward Oct3/4 induction . Additionally, compounds having a hydroxyl group substituted on the benzene ring could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase .

作用机制

Target of Action

The primary target of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/l-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .

Mode of Action

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/l-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway of peptidoglycan synthesis in bacteria . By inhibiting the UDP-N-acetylmuramate/l-alanine ligase enzyme, it disrupts the formation of the bacterial cell wall, leading to cell death .

Result of Action

The result of the action of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is the death of bacterial cells . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli .

属性

IUPAC Name |

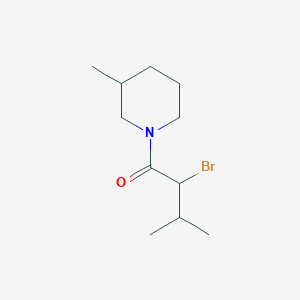

ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHUXAJBTASELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619221 |

Source

|

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

730234-73-8 |

Source

|

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)